![molecular formula C13H15ClN4O2S2 B2397900 N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-19-8](/img/structure/B2397900.png)
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is an interesting compound characterized by its unique chemical structure. This sulfonamide derivative stands out due to the presence of a triazole ring, a chlorobenzene group, and an allyl side chain, making it a compound of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide generally involves the following steps:
Formation of the Triazole Ring: : Starting with the formation of the triazole ring, a common precursor such as 4-allyl-5-(methylsulfanyl)-1,2,4-triazole can be synthesized using 4-allyl-5-(methylthio)-1,2,4-triazole derivatives.
Sulfonation Process: : Introducing the sulfonamide group to the triazole ring, using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Reaction Conditions: : These reactions typically require controlled environments with temperatures ranging between 50-80°C, under inert conditions (nitrogen or argon atmosphere).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by employing automated reactors and continuous flow systems. These setups ensure consistent reaction conditions, improve yields, and minimize reaction times. Solvent recycling and efficient purification processes, like crystallization and column chromatography, are also implemented to enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions at the allyl or methylsulfanyl groups, forming corresponding sulfoxides and sulfones.
Reduction: : Reduction at the sulfonamide group can yield amine derivatives.
Substitution: : Halogen substitution reactions can occur at the chlorobenzene moiety, forming various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide has a broad range of scientific research applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its pharmacological effects, including enzyme inhibition and receptor modulation.
Industry: : Employed in the development of novel materials with specific properties, like polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide involves:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems, such as targeting bacterial enzymes in antimicrobial research.
Pathways Involved: : Disrupting critical biochemical pathways like cell wall synthesis in bacteria or interfering with signaling pathways in cancer cells.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide stands out due to its unique structural features, such as the triazole ring and chlorobenzene group. Similar compounds might include:
N-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
4-chloro-N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
These similar compounds share some structural features but vary in substituents, which can significantly influence their chemical properties and applications.
This should give you a detailed insight into the fascinating compound this compound
Properties
IUPAC Name |
4-chloro-N-[(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-8-18-12(16-17-13(18)21-2)9-15-22(19,20)11-6-4-10(14)5-7-11/h3-7,15H,1,8-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONPCAGOEUOQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)
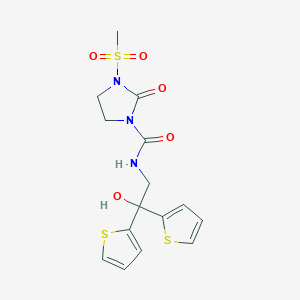
![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)
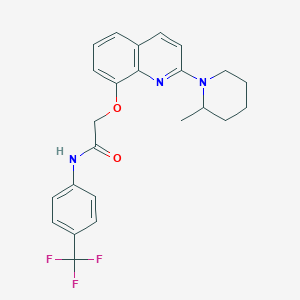
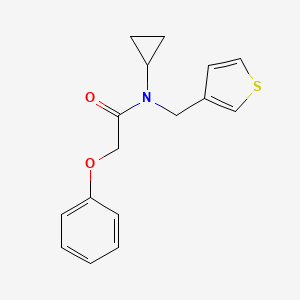
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
![1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B2397832.png)
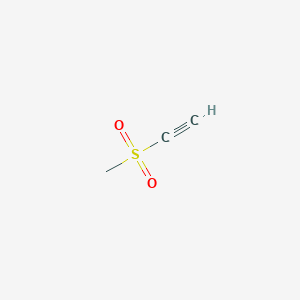
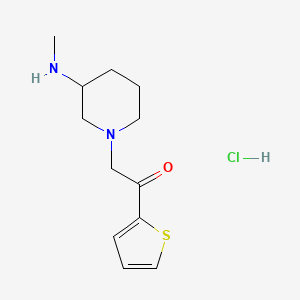
![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)
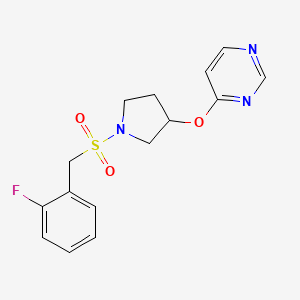
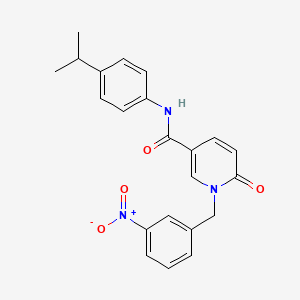
![n-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)
